molecular formula C30H31N3O5 B2933855 6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1242914-15-3

6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2933855
CAS-Nummer: 1242914-15-3
Molekulargewicht: 513.594
InChI-Schlüssel: IRYDADDOQHUBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a structurally complex small molecule that functions as a key intermediate or a putative PROTAC (Proteolysis-Targeting Chimera) MOLECULAR GLUE degrader, designed to induce targeted protein degradation. Its design incorporates a quinazoline-2,4-dione scaffold, a moiety known to exhibit high-affinity binding for certain protein targets, such as PARP1 [a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00719"]. This core is functionalized with a 4-(pyrrolidine-1-carbonyl)benzyl group, which is intended to serve as a ligand for an E3 ubiquitin ligase, such as the DCAF16 complex, facilitating the recruitment of the cellular degradation machinery [a href="https://www.nature.com/articles/s41586-023-06091-8"]. The molecule's primary research value lies in its potential to selectively degrade disease-relevant proteins, a modality that has emerged as a powerful strategy in chemical biology and therapeutic discovery for targeting previously "undruggable" oncoproteins and other pathological effectors. By hijacking the ubiquitin-proteasome system, this compound enables researchers to probe the functional consequences of rapid, post-translational protein removal, study protein function in a physiological context, and validate new targets for a range of diseases, including cancer and neurodegenerative disorders.

Eigenschaften

IUPAC Name

6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O5/c1-20-8-4-5-9-23(20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-10-12-22(13-11-21)28(34)31-14-6-7-15-31/h4-5,8-13,16-17H,6-7,14-15,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYDADDOQHUBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6,7-Dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimalarial properties, along with its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazoline core with methoxy groups and various substituents that enhance its biological activity. Its molecular formula is C31H33N3O5C_{31}H_{33}N_{3}O_{5}, with a molecular weight of 527.621 g/mol. The presence of methoxy groups at positions 6 and 7 is critical for its activity against various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's role as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes are crucial for DNA repair mechanisms, and their inhibition has been linked to enhanced antitumor effects, particularly in cancers with BRCA mutations.

Case Study: PARP Inhibition

A study conducted by researchers synthesized a series of quinazoline derivatives, including our compound, which exhibited potent PARP-1 and PARP-2 inhibition. Specifically, one derivative demonstrated an IC50 value in the low nanomolar range against these targets. This derivative selectively induced apoptosis in breast cancer cells with defective homologous recombination repair mechanisms (BRCA1/2 mutations), suggesting a promising therapeutic avenue for targeted cancer treatments .

Antimalarial Activity

The compound also shows significant antimalarial activity , particularly against Plasmodium falciparum. The presence of dimethoxy groups has been shown to enhance the selectivity and potency of quinazoline derivatives against malaria parasites.

In Vitro Studies

In vitro assays revealed that the compound exhibited an IC50 value lower than 30 nM against P. falciparum NF54, outperforming traditional antimalarial drugs like chloroquine. The selectivity index (SI) was calculated to assess the compound's safety profile compared to its efficacy; results indicated a favorable SI, highlighting its potential as a therapeutic agent .

The biological activity of this quinazoline derivative is attributed to its ability to inhibit key enzymes involved in DNA repair and replication processes:

  • PARP Inhibition : By blocking PARP activity, the compound prevents cancer cells from repairing DNA damage, leading to cell death.
  • Antimalarial Mechanism : The exact mechanism against malaria involves interference with the parasite's metabolic pathways, although further studies are needed to elucidate these pathways fully.

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50 (nM)Selectivity Index
PARP-1 InhibitionPARP-1<10High
Antimalarial ActivityP. falciparum<30Favorable

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has exhibited significant antitumor activity in various cancer cell lines. It is particularly effective against breast cancer cells, such as MX-1 and MDA-MB-468 cell lines, which harbor mutations in BRCA1/2 and PTEN. The compound selectively induces apoptosis in these cells while sparing homologous recombination proficient cells like MDA-MB-231.

Antitumor Efficacy of the Compound

Cell LineMutation StatusIC50 (nM)Sensitivity to Temozolomide
MX-1BRCA1/2 Mutated5Potentiation Factor (PF50) = 3.77
MDA-MB-468PTEN Mutated10Not specified
MDA-MB-231Proficient>100Not sensitive

Case Studies

One study highlighted the compound's ability to enhance the efficacy of temozolomide, a chemotherapeutic agent. The potentiation effect observed in MX-1 cells suggests the compound could improve treatment outcomes for patients with specific genetic backgrounds.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on quinazoline derivatives have identified key modifications that enhance PARP inhibition. The introduction of dimethylbenzyl and methoxy groups at specific positions on the quinazoline ring significantly improves binding affinity to PARP enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a quinazoline-2,4-dione core with derivatives in and but differs in substitution patterns. Key comparisons:

Compound Name / ID Core Structure Key Substituents Synthesis Method
Target Compound Quinazoline-2,4-dione 6,7-Dimethoxy; 1-(2-methylbenzyl); 3-(4-(pyrrolidine-1-carbonyl)benzyl) Bromination/alkylation steps
3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione () Quinoline-2,4-dione 1-Benzyl; 3-phenyl; 3-azido Chloro-quinoline + NaN₃
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12, ) Pyrimido-quinazoline 5-Methylfuran; cyano group; fused pyrimidine ring Thiouracil + anthranilic acid
2,4-Dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide () Quinazoline-2,4-dione 7-Carboxamide; 3-pentyl; N-piperidinylpropyl Not specified

Key Observations :

  • Substituent Flexibility: The target compound’s pyrrolidine-carbonyl benzyl group offers a balance of hydrophilicity and steric bulk compared to the rigid cyano group in compound 12 or the lipophilic pentyl chain in ’s derivative.
  • Electron-Donating Groups: The 6,7-dimethoxy groups in the target may improve solubility and π-π stacking relative to the electron-withdrawing cyano group in compound 12 .
Pharmacological Implications
  • Target vs. 3-Azido Derivative () : The azido group in the latter may confer photolability or click chemistry utility, whereas the pyrrolidine-carbonyl group in the target could enhance binding to proteases or GPCRs .
  • Target vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.